2-Chloro-3-(5-fluoro-2-methoxyphenyl)-1-propene
Description
2-Chloro-3-(5-fluoro-2-methoxyphenyl)-1-propene (C₁₀H₁₀ClFO) is a halogenated aromatic compound featuring a chloro-substituted propene backbone attached to a substituted phenyl ring. The phenyl ring contains a fluorine atom at the 5-position and a methoxy group (-OCH₃) at the 2-position. This structural motif is significant in medicinal and agrochemical research due to the electron-donating methoxy group and electron-withdrawing halogens, which modulate reactivity and bioactivity.
Properties
IUPAC Name |
2-(2-chloroprop-2-enyl)-4-fluoro-1-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c1-7(11)5-8-6-9(12)3-4-10(8)13-2/h3-4,6H,1,5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYBAVMRNJWJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(5-fluoro-2-methoxyphenyl)-1-propene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and high functional group tolerance. The process involves the coupling of 5-fluoro-2-methoxyphenylboronic acid with a suitable chloro-substituted propene derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(5-fluoro-2-methoxyphenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like chlorine or bromine, and nucleophiles like hydroxide or alkoxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Chloro-3-(5-fluoro-2-methoxyphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(5-fluoro-2-methoxyphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, fluoro, and methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural Features
The target compound is compared to analogs with variations in halogenation patterns and substituents (Table 1).
Table 1: Structural Comparison of Selected Chloro-Fluorophenyl Propenes
| Compound Name | Substituents on Phenyl Ring | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 2-Chloro-3-(5-fluoro-2-methoxyphenyl)-1-propene | 5-Fluoro, 2-methoxy | C₁₀H₁₀ClFO | ~214.65* | Not provided |
| 2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene | 3-Chloro, 5-fluoro | C₉H₇Cl₂F | 205.05 | 951888-73-6 |
| 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene | 2-Chloro, 4-fluoro | C₉H₇Cl₂F | 205.05 | 951894-39-6 |
| 2-Chloro-3-(2,4-dichlorophenyl)-1-propene | 2,4-Dichloro | C₉H₇Cl₃ | 221.5 | 951892-52-7 |
| 2-Chloro-3-(2-isopropylphenyl)-1-propene | 2-Isopropyl | C₁₂H₁₅Cl | 194.7 | 951890-53-2 |
*Calculated based on formula.
Key Observations :
Physicochemical Properties
Boiling Points and Solubility :
- While explicit data are unavailable for the target compound, analogs with halogen substituents (e.g., 2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene) exhibit moderate volatility due to increased molecular weight and polarity. The methoxy group in the target compound likely enhances water solubility compared to non-polar substituents (e.g., isopropyl) due to hydrogen bonding .
Thermodynamic Stability :
Stability and Reactivity
- Photostability : Fluorine and chlorine substituents reduce photodegradation, a feature likely conserved in the target compound.
- Hydrolytic Sensitivity : The methoxy group may render the target compound susceptible to acid-catalyzed hydrolysis, unlike hydrolytically stable halogenated analogs .
Biological Activity
2-Chloro-3-(5-fluoro-2-methoxyphenyl)-1-propene is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes chloro, fluoro, and methoxy functional groups, which may enhance its interaction with biological targets. This article explores the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as other relevant pharmacological effects.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 232.68 g/mol. The presence of halogen and methoxy groups contributes to its reactivity and potential therapeutic applications.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The compound's structure allows it to modulate these pathways effectively, potentially leading to therapeutic outcomes in inflammatory and cancer-related conditions.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These effects are often linked to the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Preliminary studies suggest that this compound may inhibit COX activity, thereby reducing inflammation markers in vitro.
Anticancer Activity
The anticancer potential of this compound is under investigation, with early results indicating that it may induce apoptosis in cancer cells. The compound's ability to interfere with cell signaling pathways associated with tumor growth makes it a candidate for further development as an anticancer agent. In vitro studies have shown promising results against various cancer cell lines, suggesting a need for further exploration.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that this compound exhibited cytotoxic effects at concentrations ranging from 10 µM to 50 µM, with IC50 values indicating moderate potency against specific cancer types.
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory cytokines, supporting its potential use in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Fluoro-2-methoxyphenylboronic acid | Boronic acid derivative | Anticancer |
| 4-Methoxyphenylboronic acid | Boronic acid derivative | Antimicrobial |
| 2-Methoxyphenylboronic acid | Boronic acid derivative | Anti-inflammatory |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
